
1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine (TEP) is a heterocyclic compound belonging to the class of pyrazolamines. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. TEP is also used as a ligand in coordination chemistry, as well as in the synthesis of organic compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and characterization. For example, studies have involved the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to explore their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Catalytic Applications
These compounds have been utilized in catalysis. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which include pyrazolyl compounds, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating effectiveness under low CO2 pressures and solvent-free conditions (Matiwane et al., 2020).
Asymmetric Synthesis
The role of these compounds in asymmetric synthesis has been explored. Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, where pyrazole derivatives play a crucial role, achieved high enantioselectivity (Togni et al., 1996).
Biological and Medicinal Applications
Various studies have focused on the biological and medicinal applications of these compounds. This includes the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, highlighting their significant potential in biomedical research (Bansal et al., 2020).
Chemical Properties and Synthesis Techniques
Research has also delved into the chemical properties and novel synthesis techniques of these compounds. Microwave synthesis techniques have been developed for pyrazole-5-amines, offering a rapid and efficient method with minimal purification requirements (Everson et al., 2019).
Propriétés
IUPAC Name |
2-(1-thiophen-2-ylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVPMUSLZDTBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



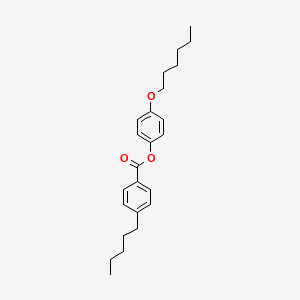
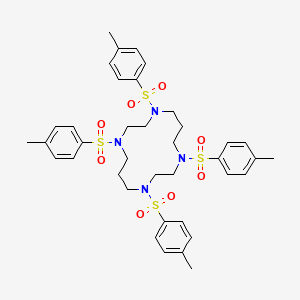
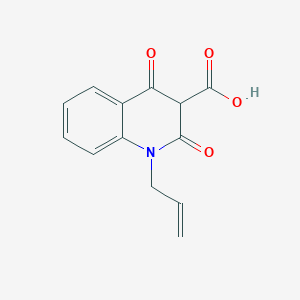

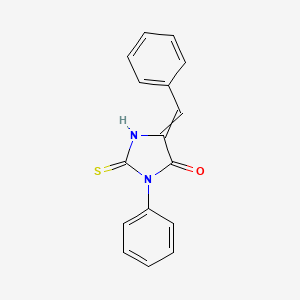
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
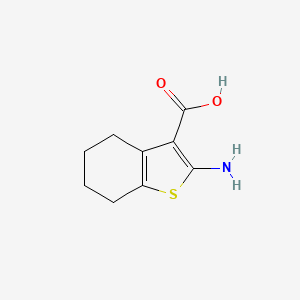

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

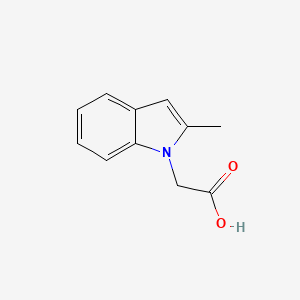
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)